Cas no 1273-82-1 (Aminoferrocene)

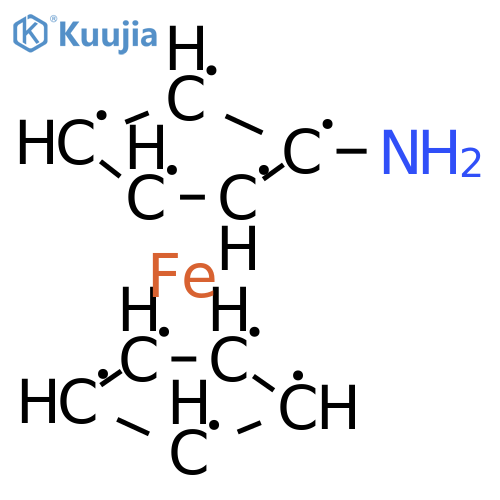

Aminoferrocene structure

商品名:Aminoferrocene

Aminoferrocene 化学的及び物理的性質

名前と識別子

-

- Aminoferrocene

- Ferrocenylamine

- cyclopenta-1,3-dien-1-amine,cyclopenta-1,3-diene,iron(2+)

- eta5-(1-Aminocyclopentadienyl)(cyclopentadienyl)iron(II)

- Fc-NH2

- Aminoferrocene >Aminoferrocene ISO 9001:2015 REACH

-

- MDL: MFCD03844760

- インチ: 1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;

- InChIKey: JETZZOFQXXBFDQ-UHFFFAOYSA-N

- ほほえんだ: [C]1(N)[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,2,3,4,5,6,7,8,9,10|

計算された属性

- せいみつぶんしりょう: 201.02400

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 91.8

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 153-155 °C

- ふってん: No data available

- PSA: 26.02000

- LogP: 1.74080

- ようかいせい: 未確定

Aminoferrocene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/38

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:0-10°C

Aminoferrocene 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2942000000

Aminoferrocene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 512895-100MG |

Aminoferrocene, 96% |

1273-82-1 | 96% | 100MG |

¥ 792 | 2022-04-26 | |

| Ambeed | A828440-5g |

Aminoferrocene |

1273-82-1 | 97% | 5g |

$1330.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D760810-1g |

Ferrocene, amino- |

1273-82-1 | 97% | 1g |

$265 | 2024-06-08 | |

| Ambeed | A828440-100mg |

Aminoferrocene |

1273-82-1 | 97% | 100mg |

$39.0 | 2025-02-20 | |

| Ambeed | A828440-1g |

Aminoferrocene |

1273-82-1 | 97% | 1g |

$371.0 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151394-1G |

Aminoferrocene |

1273-82-1 | >96.0%(T) | 1G |

¥2,517.60 | 2021-05-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-NA211-500mg |

Aminoferrocene |

1273-82-1 | 0 | 500mg |

¥1859.0 | 2022-06-10 | |

| BAI LING WEI Technology Co., Ltd. | J07A1601-100mg |

Aminoferrocene |

1273-82-1 | 96.0%(GC&T) | 100mg |

¥920 | 2023-11-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8212-1g |

Ferrocene, amino- |

1273-82-1 | 95% | 1g |

¥2112.0 | 2024-04-25 | |

| Aaron | AR000XLN-250mg |

Ferrocene, amino- |

1273-82-1 | 96% | 250mg |

$83.00 | 2025-01-20 |

Aminoferrocene 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1273-82-1 (Aminoferrocene) 関連製品

- 102-54-5(Ferrocene)

- 12093-10-6(Ferrocenecarboxaldehyde)

- 12126-50-0(1,1',2,2',3,3',4,4',5,5'-Decamethylferrocene)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1273-82-1)Aminoferrocene

清らかである:99%/99%

はかる:1g/5g

価格 ($):334.0/1197.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:1273-82-1)Aminoferrocene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ